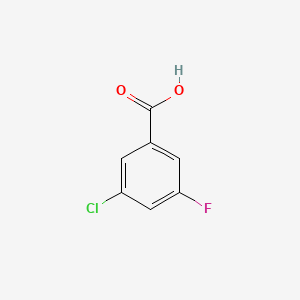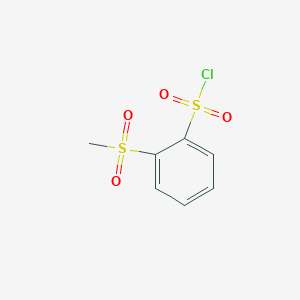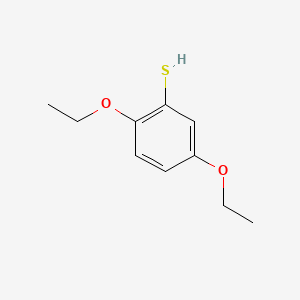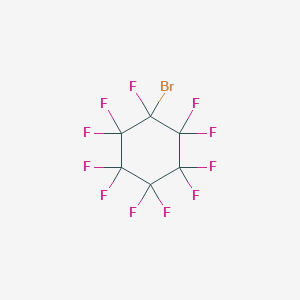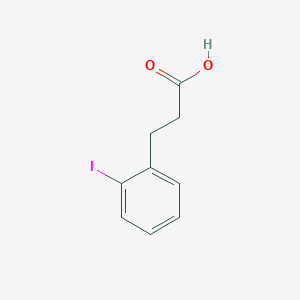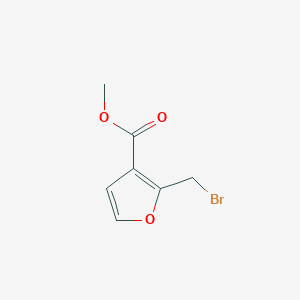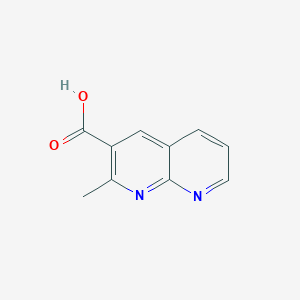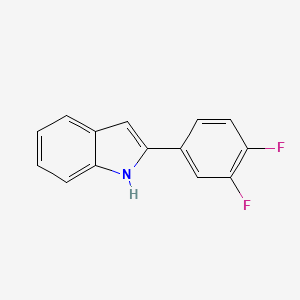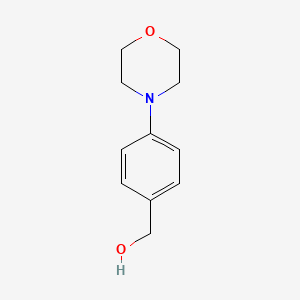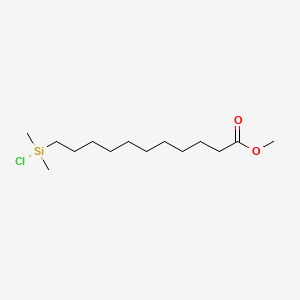
Methyl 11-(chlorodimethylsilyl)undecanoate
描述
Methyl 11-(chlorodimethylsilyl)undecanoate is an organosilicon compound with the molecular formula C14H29ClO2Si and a molecular weight of 292.91 g/mol. This compound is notable for its unique chemical structure, which includes a chlorodimethylsilyl group attached to an undecanoate chain.
作用机制
Target of Action
Methyl 11-(chlorodimethylsilyl)undecanoate belongs to the class of organosilicon compounds, which are often used in applications such as sealants, adhesives, lubricants, medicine, cooking utensils, and thermal and electrical insulation. Some organosilicon compounds are also used in the synthesis of pharmaceutical and chemical substances due to their reactivity and stability .
Biochemical Pathways
Organosilicon compounds can participate in various chemical reactions due to their reactivity, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of organosilicon compounds can vary widely depending on their specific chemical structure .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of this compound. Organosilicon compounds can have a wide range of effects depending on their specific chemical structure and the biological system they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Organosilicon compounds are generally known for their thermal stability and resistance to oxidation and degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(chlorodimethylsilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid methyl ester with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
化学反应分析
Types of Reactions: Methyl 11-(chlorodimethylsilyl)undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silyl ethers or silylamines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol and hydrochloric acid.
Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like triethylamine and an anhydrous solvent such as tetrahydrofuran.
Hydrolysis: Conducted using aqueous acid or base at elevated temperatures.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Silyl Ethers and Silylamines: Formed from substitution reactions.
Silanol and Hydrochloric Acid: Products of hydrolysis.
Carboxylic Acid: Resulting from oxidation of the methyl ester group.
科学研究应用
Methyl 11-(chlorodimethylsilyl)undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and enhancing their stability.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings, where its unique properties can enhance product performance.
相似化合物的比较
- Methyl 11-(dimethylsilyl)undecanoate
- Methyl 11-(trimethylsilyl)undecanoate
- Methyl 11-(methyldichlorosilyl)undecanoate
Comparison: Methyl 11-(chlorodimethylsilyl)undecanoate is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to other similar compounds. For instance, Methyl 11-(trimethylsilyl)undecanoate lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, Methyl 11-(methyldichlorosilyl)undecanoate has two chlorine atoms, which can lead to different reactivity patterns and potential for cross-linking .
属性
IUPAC Name |
methyl 11-[chloro(dimethyl)silyl]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPSFFFPDOOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202022 | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53749-38-5 | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53749-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
